molecular formula C₂₅₁H₄₁₇N₈₁O₇₁S₃ B612693 141294-77-1 CAS No. 141294-77-1

141294-77-1

Cat. No.: B612693
CAS No.: 141294-77-1
M. Wt: 5801.77
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Type Natriuretic Peptide (1-53), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .

Chemical Reactions Analysis

Types of Reactions

C-Type Natriuretic Peptide (1-53), human, primarily undergoes:

    Oxidation: The formation of disulfide bridges between cysteine residues.

    Reduction: The breaking of disulfide bridges to yield free thiol groups.

    Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard amino acids or non-natural amino acids during SPPS.

Major Products

The major products formed from these reactions include the oxidized form with intact disulfide bridges and the reduced form with free thiol groups .

Scientific Research Applications

C-Type Natriuretic Peptide (1-53), human, has several scientific research applications:

Mechanism of Action

C-Type Natriuretic Peptide (1-53), human, exerts its effects by binding to natriuretic peptide receptors, particularly the natriuretic peptide receptor B (NPR-B). This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .

Comparison with Similar Compounds

Similar Compounds

    Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family, primarily involved in reducing blood volume and pressure.

    Brain Natriuretic Peptide (BNP): Similar to ANP, it is involved in cardiovascular homeostasis and is a biomarker for heart failure.

Uniqueness

C-Type Natriuretic Peptide (1-53), human, is unique due to its specific receptor affinity and distinct physiological roles compared to ANP and BNP. It is more involved in local regulation of vascular tone and growth rather than systemic effects .

Properties

CAS No.

141294-77-1

Molecular Formula

C₂₅₁H₄₁₇N₈₁O₇₁S₃

Molecular Weight

5801.77

sequence

One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC

Origin of Product

United States

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